3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-3-yl)methylidene]propanehydrazide
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Overview
Description
3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Hydrazide Formation: The nitro-pyrazole can be reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring can participate in various biochemical interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-1H-pyrazole
- 5-Methyl-1H-pyrazole
- 1-Methyl-3-nitro-1H-pyrazole
Uniqueness
The unique combination of functional groups in 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]PROPANOHYDRAZIDE provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N7O3 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)-N-[(E)-(1-methylpyrazol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C12H15N7O3/c1-9-7-11(19(21)22)16-18(9)6-4-12(20)14-13-8-10-3-5-17(2)15-10/h3,5,7-8H,4,6H2,1-2H3,(H,14,20)/b13-8+ |
InChI Key |
FTZGRDGHLJZFOF-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=NN1CCC(=O)N/N=C/C2=NN(C=C2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN=CC2=NN(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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